molecular formula C16H17FN2O4S B2382419 N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide CAS No. 1217086-60-6

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide

Cat. No.: B2382419
CAS No.: 1217086-60-6
M. Wt: 352.38
InChI Key: GXFWSDLQLPNYJZ-UHFFFAOYSA-N
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Description

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group. The presence of a fluorophenoxy group adds to its unique chemical structure. Sulfonamides are known for their wide range of biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and solvents may vary depending on the specific industrial process employed .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is essential for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide is unique due to the presence of both sulfonamide and acetamide groups, which contribute to its diverse biological activities. The fluorophenoxy group further enhances its chemical stability and biological efficacy .

Properties

IUPAC Name

N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFWSDLQLPNYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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